

Application Notes and Protocols: IR-7 Dyes for Small Animal Imaging

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Introduction to IR-7 Dyes for In Vivo Imaging

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive in vivo studies, offering deep tissue penetration and low autofluorescence compared to imaging in the visible spectrum.[1] Heptamethine cyanine dyes, including the **IR-7** series (e.g., **IR-780** and **IR-783**), are a class of NIR fluorophores that have garnered significant attention for small animal imaging.[2] These dyes exhibit strong absorption and emission in the NIR window (700-900 nm), making them ideal for a range of applications from cancer imaging to tracking drug delivery.[1][3]

A key advantage of certain **IR-7** dyes, such as **IR-780** iodide, is their intrinsic ability to preferentially accumulate in tumor cells.[4][5] This tumor-targeting property is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells.[4][6] This inherent targeting mechanism obviates the need for conjugation to a targeting ligand for some applications, simplifying probe development.[2] Furthermore, the chemical structure of these dyes can be modified to include reactive groups

(e.g., N-hydroxysuccinimide [NHS] esters) for covalent conjugation to antibodies, peptides, or nanoparticles, enabling highly specific targeted imaging.[7][8]

This document provides detailed application notes and protocols for the use of **IR-7** dyes in small animal imaging, covering their properties, mechanism of action, and experimental procedures.

Physicochemical and Optical Properties

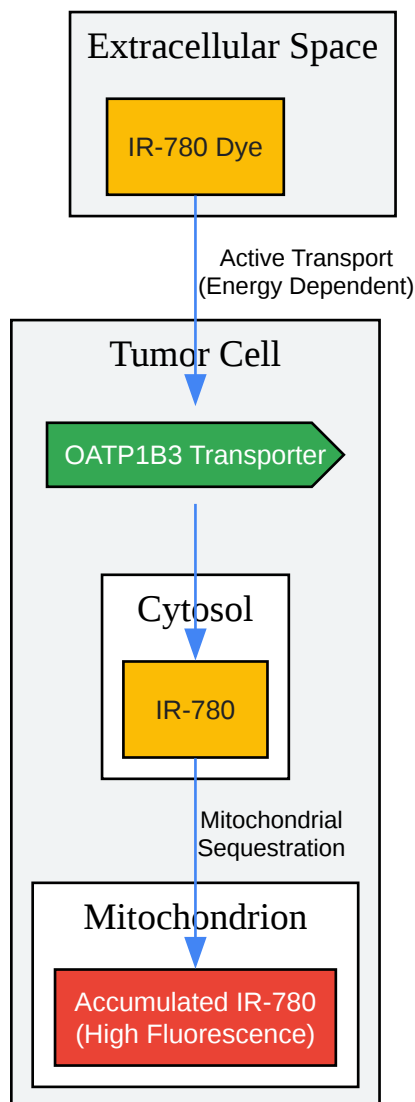
The selection of an appropriate NIR dye is critical for successful in vivo imaging. The following table summarizes the key properties of commonly used **IR-7** dyes.

Property	IR-780 Iodide	IR-783
Molecular Formula	C ₃₆ H ₄₄ ClN ₂ • I	C ₃₄ H ₄₂ N ₂ O ₆ S ₂
Molecular Weight	667.1 g/mol [9]	654.8 g/mol
Excitation Max (λ _{ex})	~780 nm[9]	~783 nm
Emission Max (λ _{em})	~799 nm[9]	~800 nm[10]
Extinction Coefficient	~20,800 M ⁻¹ cm ⁻¹ [11]	~261,000 M ⁻¹ cm ⁻¹ [2]
Solubility	Soluble in chloroform; slightly soluble in ethanol, DMSO, DMF.[9]	Good water solubility due to sulfonate groups.[2][12]
Key Features	Lipophilic, mitochondrial accumulation, intrinsic tumor targeting.[4][9]	Water-soluble, lower cytotoxicity, rapid clearance.[2][10]

Mechanism of Tumor-Specific Accumulation

The preferential uptake of lipophilic cationic dyes like **IR-780** in tumor cells is a complex process. The primary mechanism involves active transport across the cell membrane by Organic Anion Transporting Polypeptides (OATPs), particularly the OATP1B3 subtype, which is frequently overexpressed in various cancers.[4][6][13] This uptake is an energy-dependent process influenced by glycolysis and the plasma membrane potential.[4][6] Once inside the cell, **IR-780** exhibits a strong affinity for mitochondria, leading to its accumulation in these

organelles.[4][6] This multi-step process results in a high concentration of the dye within tumor cells compared to surrounding healthy tissues.



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Mechanism of **IR-780** uptake and accumulation in tumor cells.

Experimental Protocols

In Vitro Staining of Cultured Cancer Cells

This protocol describes the general procedure for staining cultured cancer cells with **IR-7** dyes to assess uptake and for fluorescence microscopy.

Materials:

- **IR-780** iodide or **IR-783**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium
- Multi-well plates or chamber slides
- Fluorescence microscope with appropriate NIR filter sets

Procedure:

- Cell Seeding: Seed cancer cells (e.g., PC-3, DU-145, LNCaP for prostate cancer) onto chamber slides or multi-well plates at a density of 1×10^4 cells/well and culture for 24 hours. [\[14\]](#)
- Dye Preparation: Prepare a stock solution of the **IR-7** dye in DMSO. For **IR-780**, a 10 mg/mL stock is common.[\[7\]](#) Immediately before use, dilute the stock solution in complete culture medium to the desired working concentration. A typical starting concentration is 20 μ M.[\[14\]](#)
- Cell Staining: Remove the culture medium from the cells and add the dye-containing medium.
- Incubation: Incubate the cells at 37°C for 20-30 minutes.[\[14\]](#)
- Washing: Remove the dye-containing medium and wash the cells twice with PBS.
- Fixation: Fix the cells with 4% PFA for 10 minutes at room temperature.
- Final Washes: Wash the cells twice with PBS.

- Mounting and Imaging: Mount the slides with a coverslip using an aqueous mounting medium.[15] Image the cells using a fluorescence microscope equipped with appropriate filters for the specific **IR-7** dye.

Quantitative Data from Literature:

Cell Line	Dye	Concentration	Incubation Time	Observation
PC-3, LNCaP, RWPE-1	IR-780	0-160 $\mu\text{mol/L}$	24 hours	Dose-dependent inhibition of cell proliferation.[5]
PC-3	IR-780	20 $\mu\text{mol/L}$	20 minutes	Peak mean fluorescence intensity.[5]
TC-1, RAW264.7	IR-780	up to 15 $\mu\text{g/mL}$	-	No significant toxicity from PCB-lipid-IR-780 nanoparticles. [16]

In Vivo Imaging in Small Animal Tumor Models

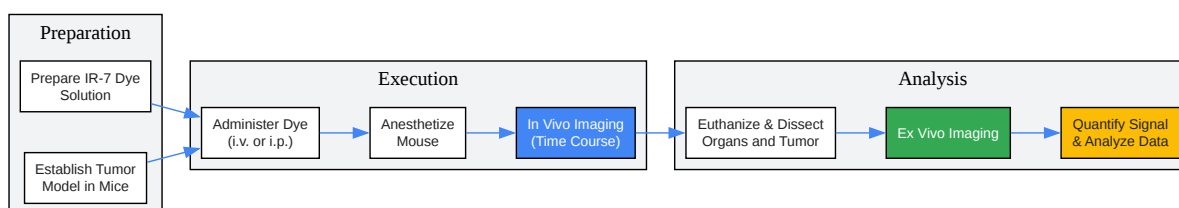
This protocol provides a general guideline for performing NIR fluorescence imaging of tumor-bearing mice using **IR-7** dyes.

Materials:

- Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)
- **IR-780** iodide or **IR-783**
- Sterile PBS or other appropriate vehicle
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Lumina, Kodak Imaging Station)

Procedure:

- **Animal Model:** Establish tumor xenografts in immunocompromised mice (e.g., athymic nude mice) by subcutaneously or orthotopically implanting cancer cells (e.g., 1×10^6 cells).[15] Allow tumors to grow to a palpable size (e.g., 2-8 mm in diameter).[15]
- **Dye Administration:** Prepare the **IR-7** dye solution in a sterile vehicle. The dye can be administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose for **IR-783** is 10 nmol/20 g body weight or 0.375 mg/kg.[14][17] For **IR-780**, a dose of 100 µg/kg has been used.[18]
- **Anesthesia:** Anesthetize the mice using a calibrated vaporizer with isoflurane.
- **In Vivo Imaging:** Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire whole-body fluorescence images at various time points post-injection (e.g., 0.5, 1, 3, 6, 8, 12, 24, 48, 72, and 96 hours) to monitor the biodistribution and tumor accumulation of the dye.[17][19]
- **Ex Vivo Imaging:** At the final time point, euthanize the mice and dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).[18] Arrange the tissues in the imaging system and acquire ex vivo fluorescence images to confirm the biodistribution of the dye.
- **Data Analysis:** Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence signal. The tumor-to-background ratio can be calculated to assess targeting efficiency.



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General workflow for in vivo small animal imaging with **IR-7** dyes.

Biodistribution Data Summary:

Tumor Model	Dye Formulation	Time Post-Injection	Peak Tumor Accumulation	Key Organ Accumulation
4T1 Breast Cancer	Free IR-780	1 - 168 hours	High signal in tumor up to 168h.	Liver, Lungs
Prostate Cancer Xenograft	Free IR-780	24 hours	High signal-to-background ratio.	Liver (metabolism), Gallbladder, Feces.[5]
4T1 Breast Cancer	IR-780@MPDA	0 - 12 hours	Peak at ~8 hours.	-
A549 Lung Cancer	IR-780 Nanocapsules	6, 8, 12 hours	Peak at ~8 hours.	Lungs, Liver, Kidneys.[18]
Renal Cell Carcinoma (786-O, A498)	IR-780 Labeled Liposomes	24, 48 hours	Higher accumulation with targeted liposomes at 48h.	Liver, Spleen
Human Bladder, Pancreas, Prostate, Kidney Tumors	Free IR-783	0.5 - 96 hours	Signal detectable up to 96 hours.	Cleared from most vital organs by 80 hours.[17]
HT-29 Colorectal Cancer	Free IR-783	24 hours	Preferential accumulation.	-[12]

Protocol for Antibody Conjugation with IR-7 Dye NHS Ester

This protocol outlines the steps for labeling an antibody with an **IR-7** dye that has an N-hydroxysuccinimide (NHS) ester reactive group.

Materials:

- Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **IR-7** Dye NHS Ester
- Anhydrous DMSO
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

- **Antibody Preparation:** Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), the antibody must be purified by dialysis or buffer exchange into PBS. Adjust the antibody concentration to 1-2 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the **IR-7** Dye NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[20\]](#)
- **Reaction Setup:** Adjust the pH of the antibody solution to 8.3-8.5 by adding the reaction buffer. Add the dissolved dye to the antibody solution. The molar ratio of dye to antibody typically ranges from 3:1 to 15:1 and should be optimized for the specific antibody.[\[20\]](#)
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.[\[20\]](#)
- **Quenching:** Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[\[20\]](#) Incubate for 15-30 minutes.
- **Purification:** Remove the unconjugated dye from the labeled antibody using a desalting or size-exclusion chromatography column.

- Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

Applications in Inflammation Imaging

While the intrinsic tumor-targeting of some **IR-7** dyes is well-established, their use in inflammation imaging is an emerging area. Inflammation is characterized by the recruitment of immune cells like neutrophils and macrophages, which can be targeted for imaging.^{[1][21]} NIR dyes can be conjugated to antibodies or peptides that target inflammatory markers.

Additionally, reactive oxygen species (ROS) are a hallmark of inflammation, and activatable NIR probes that fluoresce upon interaction with ROS can be used for sensitive detection.^[21] The general in vivo imaging protocol described above can be adapted for inflammation models, using a targeted or activatable **IR-7** dye conjugate.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Signal in Tumor	- Insufficient dye dose.- Poor dye stability.- Incorrect imaging time point.	- Increase the injected dose.- Check the storage and handling of the dye.- Perform a time-course study to determine the optimal imaging window.
High Background Signal	- Non-specific binding of the dye.- Incomplete clearance from circulation.	- For conjugated probes, optimize the DOL.- Allow more time for clearance before imaging.- Use a dye with faster clearance kinetics (e.g., IR-783).[2]
No Signal Detected	- Incorrect filter set on the imager.- Dye degradation.	- Verify the excitation and emission filter settings are appropriate for the dye.- Prepare fresh dye solutions for each experiment.
Variability Between Animals	- Inconsistent injection volume or site.- Physiological differences between animals.	- Ensure accurate and consistent administration of the probe.- Use age- and sex-matched animals.

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